1-(2-Bromophenyl)piperidin-2-one
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Overview
Description
“1-(2-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO1. It has a molecular weight of 254.131. This compound is a derivative of piperidin-2-one2, which is an organic compound classified as a lactam2.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry3. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids3. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.
Molecular Structure Analysis
The InChI code for “1-(2-Bromophenyl)piperidin-2-one” is 1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H21. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3. Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromophenyl)piperidin-2-one” include a molecular weight of 254.131. However, other properties such as boiling point, melting point, and density are not specified in the search results4.
Scientific Research Applications
Molecular Structure and Conformation
A study focused on a compound closely related to "1-(2-Bromophenyl)piperidin-2-one", namely 5-[(E)-2-Bromobenzylidene]-8-(2-bromophenyl)-2-hydroxy-10-methyl-3,10-diazahexacyclo[10.7.1.1^3,7.0^2,11.0^7,11.0^16,20]henicosa-1(20),12,14,16,18-pentaen-6-one, revealing insights into its molecular structure. This compound features a piperidine group adopting an envelope conformation and pyrrolidine groups in half-chair and envelope conformations. The crystal structure showcases intermolecular interactions and π–π interactions, indicating a potential for forming stable molecular assemblies (Kumar et al., 2010).
Synthesis and Characterisation
Another relevant study discusses the synthesis, characterisation, and conformation of N-acyl r-2,c-6-bis (4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. This research highlights the conformational preferences of these compounds, showing a transition from chair to distorted boat conformations upon N-acylation. Such structural insights could inform the design of molecules with specific biological activities (Mohanraj & Ponnuswamy, 2017).
Biological Activity
Further studies explore the biological activities associated with related compounds. For instance, the synthesis and structural characterization of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide demonstrated potential fungicidal and antiviral activities. This indicates a promising area of research for developing new antiviral agents (Li et al., 2015).
Analytical Applications
The use of "1-(2-Bromophenyl)piperidin-2-one" derivatives in analytical chemistry, particularly in the quantification of novel substances in biological matrices, showcases the compound's relevance beyond structural and biological studies. An example is the development and validation of a method for quantitating brorphine in oral fluid using fabric phase sorptive extraction and liquid chromatography–tandem mass spectrometry (LC-MS/MS) (Florou et al., 2022).
Safety And Hazards
The safety information for “1-(2-Bromophenyl)piperidin-2-one” can be found in its Material Safety Data Sheet (MSDS)1. However, the specific hazards associated with this compound are not mentioned in the search results.
Future Directions
Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design3. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3. Therefore, future research may focus on improving these synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry3.
properties
IUPAC Name |
1-(2-bromophenyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPUGCVOXMWPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640986 |
Source
|
Record name | 1-(2-Bromophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)piperidin-2-one | |
CAS RN |
917508-51-1 |
Source
|
Record name | 1-(2-Bromophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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